
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol is a chemical compound with a unique structure that includes a trifluoromethyl group and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol typically involves the reaction of a suitable precursor with trifluoromethylating agents and trimethylsilylating agents. One common method involves the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group, followed by the addition of trimethylsilyl chloride to incorporate the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the trimethylsilyl group can influence its reactivity and binding affinity. These properties make it a valuable tool in medicinal chemistry for the design of new drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar structure but with a phenyl group instead of a trimethylsilyl group.
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-yn-2-one: Contains a triple bond instead of a double bond.
4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a trimethylsilyl group.
Uniqueness
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which impart distinct chemical and physical properties. This combination enhances its utility in various applications, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
91611-89-1 |
|---|---|
Molekularformel |
C7H13F3OSi |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-trimethylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C7H13F3OSi/c1-12(2,3)5-4-6(11)7(8,9)10/h4-6,11H,1-3H3 |
InChI-Schlüssel |
VQRLNBVZZHRBOC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
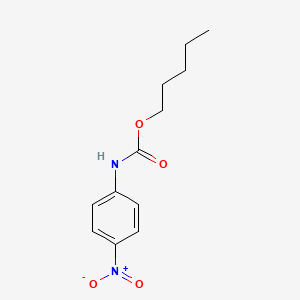
![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)
![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
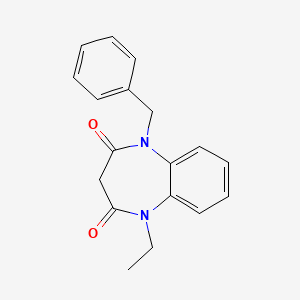
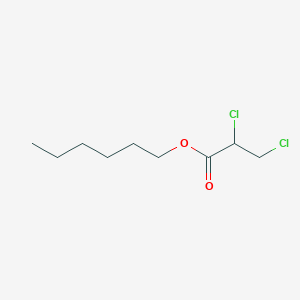
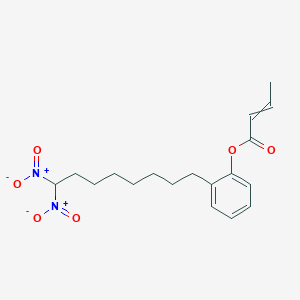
![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)
![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)

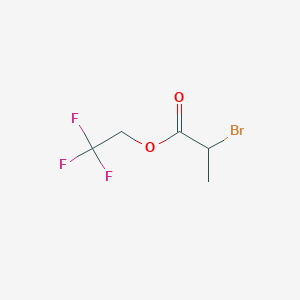
![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)
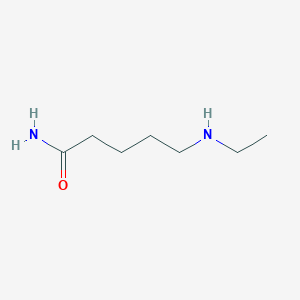
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)
